molecular formula C9H15N3O2 B11739429 Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate

Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate

Katalognummer: B11739429
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: BKBZVQDCLXNWBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate is an organic compound with a complex structure that includes a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 5-methyl-3-hexene-2-ketone with an organic silicon compound under the condition that a copper-triphenylphosphine complex acts as a catalyst. This is followed by the addition of N,N-dimethylmethyleneiminium iodide under Lewis acid catalysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of catalysts and specific reaction conditions would be tailored to maximize yield and purity while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Wissenschaftliche Forschungsanwendungen

Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Methyl 3-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate include:

  • Methyl 3-(dimethylamino)propionate
  • β-Dimethylaminopropionic acid methyl ester
  • Methyl N,N-dimethyl-β-alanine

Uniqueness

What sets this compound apart from these similar compounds is its unique pyrazole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.

Eigenschaften

Molekularformel

C9H15N3O2

Molekulargewicht

197.23 g/mol

IUPAC-Name

methyl 3-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C9H15N3O2/c1-11(2)6-8-7(9(13)14-4)5-12(3)10-8/h5H,6H2,1-4H3

InChI-Schlüssel

BKBZVQDCLXNWBA-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C(=N1)CN(C)C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.